4-Bromo-3-ethyl-5-methyl-1H-pyrazole

描述

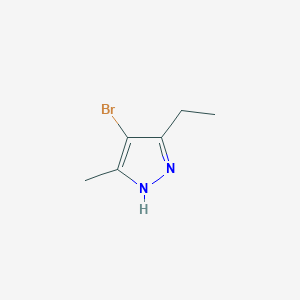

4-Bromo-3-ethyl-5-methyl-1H-pyrazole is a heterocyclic compound belonging to the pyrazole family. Pyrazoles are five-membered rings containing two adjacent nitrogen atoms. This specific compound is characterized by the presence of a bromine atom at the fourth position, an ethyl group at the third position, and a methyl group at the fifth position. Pyrazoles are known for their versatility in organic synthesis and medicinal chemistry due to their unique structural properties and reactivity .

准备方法

Synthetic Routes and Reaction Conditions: The synthesis of 4-Bromo-3-ethyl-5-methyl-1H-pyrazole typically involves the cyclization of appropriate precursors. One common method is the reaction of 3-ethyl-2,4-pentanedione

生物活性

Overview

4-Bromo-3-ethyl-5-methyl-1H-pyrazole is a heterocyclic compound belonging to the pyrazole family, characterized by a bromine atom at the fourth position, an ethyl group at the third position, and a methyl group at the fifth position. Pyrazoles are known for their diverse biological activities, including antiviral, anti-inflammatory, anticancer, and antimicrobial properties. This article examines the biological activity of this compound, focusing on its mechanisms of action, biochemical pathways, and relevant case studies.

This compound interacts with various biological targets, leading to significant cellular changes. The compound exhibits a high affinity for multiple receptors, influencing several biochemical pathways. Notably, pyrazole derivatives have been shown to modulate pathways associated with inflammation and cancer progression.

Target Receptors

The specific receptors targeted by this compound include:

- Cyclooxygenase (COX) : Involved in inflammatory processes.

- Nuclear factor kappa-light-chain-enhancer of activated B cells (NF-kB) : Plays a critical role in regulating immune response.

- Various kinases : Involved in signaling pathways that control cell growth and survival.

Biological Activities

The biological activities of this compound can be summarized as follows:

| Activity | Description |

|---|---|

| Antiviral | Exhibits potential against viral replication. |

| Anti-inflammatory | Modulates inflammatory responses through COX inhibition. |

| Anticancer | Induces apoptosis in cancer cells and inhibits tumor growth. |

| Antimicrobial | Effective against various bacterial strains, including resistant pathogens. |

| Antidiabetic | Shows promise in regulating glucose metabolism and enhancing insulin sensitivity. |

Antimicrobial Activity

A study evaluated the antimicrobial efficacy of this compound against Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) was determined using the agar dilution method. Results indicated that the compound exhibited significant antibacterial activity with an MIC of 8 mg/mL against S. aureus and 16 mg/mL against E. coli .

Anti-inflammatory Effects

In a model of acute inflammation induced by carrageenan in rats, administration of this compound resulted in a notable reduction in paw edema compared to the control group. The anti-inflammatory effect was comparable to that of indomethacin, a standard anti-inflammatory drug .

Anticancer Properties

Research examining the anticancer effects of this compound demonstrated its ability to induce apoptosis in human breast cancer cell lines (MCF7). The study reported a dose-dependent increase in apoptotic cells following treatment with varying concentrations of this compound .

科学研究应用

Synthesis of 4-Bromo-3-ethyl-5-methyl-1H-pyrazole

The synthesis of this compound typically involves several steps, including the use of hydrazine derivatives and bromination reactions. For example, a common method includes the condensation of 3-ethyl-5-methylpyrazole with brominating agents to introduce the bromine atom at the 4-position. This synthetic route is significant as it allows for the modification of pyrazole derivatives, which can lead to compounds with enhanced biological activities.

Antimicrobial Properties

Recent studies have highlighted the antimicrobial potential of pyrazole derivatives, including this compound. For instance, compounds derived from pyrazoles have shown promising activity against various bacterial strains, including multidrug-resistant pathogens. A study demonstrated that certain pyrazole derivatives exhibited significant antibacterial effects with minimum inhibitory concentrations (MICs) comparable to established antibiotics .

Anticancer Activity

The compound has also been investigated for its anticancer properties. Research indicates that pyrazoles can act as inhibitors of phosphatidylinositol 3-kinase (PI3K), an important target in cancer therapy. By inhibiting PI3K, these compounds can disrupt cancer cell growth and metabolism, making them potential candidates for further drug development .

Agricultural Applications

In addition to its medicinal uses, this compound has been explored in agricultural chemistry as a potential pesticide or herbicide. The compound's structure allows it to interact with biological systems in plants and pests, leading to effective pest management strategies. Studies suggest that modifications to the pyrazole structure can enhance its efficacy as a biopesticide .

Case Studies and Research Findings

属性

IUPAC Name |

4-bromo-3-ethyl-5-methyl-1H-pyrazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H9BrN2/c1-3-5-6(7)4(2)8-9-5/h3H2,1-2H3,(H,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YBYVROBZHKIUCI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=NNC(=C1Br)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H9BrN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

189.05 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。